3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide group linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the reaction of benzoyl isothiocyanate with ethyl cyanoacetate in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH). This is followed by alkylation with an alkyl halide and subsequent reaction with hydrazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-phenylbenzamide: Known for its use in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: A related compound with similar structural features but different substituents, leading to distinct properties.
Uniqueness
3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, in particular, is known for its diverse biological activities, including antimicrobial and anticancer effects .
Properties
Molecular Formula |
C25H21N3O2S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C25H21N3O2S/c1-2-21-22(17-10-5-3-6-11-17)27-25(31-21)28-24(30)19-14-9-15-20(16-19)26-23(29)18-12-7-4-8-13-18/h3-16H,2H2,1H3,(H,26,29)(H,27,28,30) |
InChI Key |
XNXKEYLCUZYBKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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